REACTION_CXSMILES
|
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:14][CH2:15][OH:16].N1C=CN=C1.CN([CH:25]=[O:26])C>>[Si:1]([O:16][CH2:15][CH2:14][C:10]1[S:9][C:13]([CH:25]=[O:26])=[CH:12][CH:11]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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2.82 g
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Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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S1C(=CC=C1)CCO
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Name
|
|
Quantity
|
1.275 g
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Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 20° C. for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
partitioned between ethyl acetate and water
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Type
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WASH
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Details
|
the organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica chromatography, elution gradient 1-4% ethyl acetate in isohexane
|
Type
|
DISSOLUTION
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Details
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The residue (2.7 g) was dissolved in THF (50 mL)
|
Type
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TEMPERATURE
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Details
|
the solution cooled to −78° C.
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Type
|
ADDITION
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Details
|
n-butyllithium (2.5M in hexanes, 5.06 mL) was added dropwise over 10 minutes
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Duration
|
10 min
|
Type
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STIRRING
|
Details
|
the resultant mixture stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
DMF (5.7 mL) was added dropwise over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 20° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
|
Type
|
WASH
|
Details
|
eluting with 7% ethyl acetate in isohexane
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCC1=CC=C(S1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |